

tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Catalysis

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Compound of Interest

Compound Name: *tBuXPhos-Pd-G3*

Cat. No.: B8677586

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of tBuXPhos Pd G3 (CAS Number: 1447963-75-8), a third-generation Buchwald precatalyst that has become an indispensable tool in modern organic synthesis. This document provides a detailed overview of its chemical and physical properties, applications in transformative cross-coupling reactions, and explicit experimental protocols.

Core Properties and Specifications

tBuXPhos Pd G3, formally known as Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-*i*-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a highly stable and efficient palladium precatalyst.^{[1][2][3]} Its third-generation ("G3") designation highlights its enhanced stability to air, moisture, and heat, allowing for easier handling and more reproducible results.^{[4][5][6]} The catalyst is a dark grey to yellow crystalline powder soluble in a wide array of common organic solvents, though it is insoluble in water.^{[1][5][7]}

Property	Value
CAS Number	1447963-75-8
Molecular Formula	C ₄₂ H ₅₈ NO ₃ PPdS[4][7]
Molecular Weight	794.37 g/mol [3][8]
Melting Point	130-140 °C[4][7]
Appearance	Dark grey or yellow crystalline powder[1][2][7]
Solubility	Highly soluble in common organic solvents; insoluble in water[5][7]
Stability	Air, moisture, and thermally stable[1][4][5]
Storage Conditions	Store under an inert gas (Nitrogen or Argon) at 2–8 °C[4][7]

Catalytic Applications and Performance

tBuXPhos Pd G3 is a versatile catalyst for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6] Its high efficiency allows for lower catalyst loadings and shorter reaction times.[1][4][5]

Key applications include:

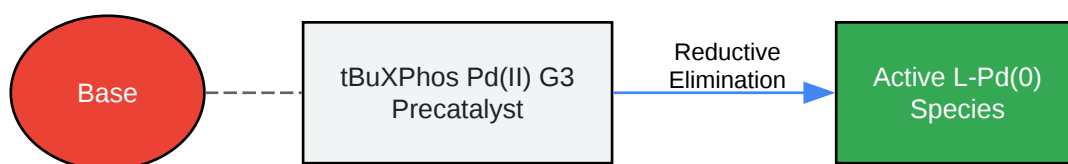
- Buchwald-Hartwig Amination: The formation of C-N bonds by coupling aryl halides or triflates with amines.[1][5]
- Suzuki-Miyaura Coupling: The formation of C-C bonds by reacting aryl halides with boronic acids or esters.[5][9]
- Cyanation: The introduction of a cyano group onto an aromatic or heteroaromatic ring.[1][2][4]
- α -Arylation of Carbonyls: The formation of a C-C bond at the α -position of a carbonyl compound.[1][4]

- Other Cross-Coupling Reactions: Including Heck, Negishi, Sonogashira, and Stille reactions. [\[5\]](#)[\[10\]](#)

The catalyst has demonstrated high yields across a range of substrates. For instance, in Buchwald-Hartwig amination using lipids as solvents, excellent yields were achieved with both electron-rich (96-99%) and electron-deficient (97-99%) aryl bromides, chlorides, and aryl triflates.[\[2\]](#) Good to excellent yields were also reported for various nucleophiles, including heterocycles (65-91%), secondary anilines (55-62%), primary amines (50%), and phenols (56%).[\[2\]](#)

Activation and Catalytic Cycle

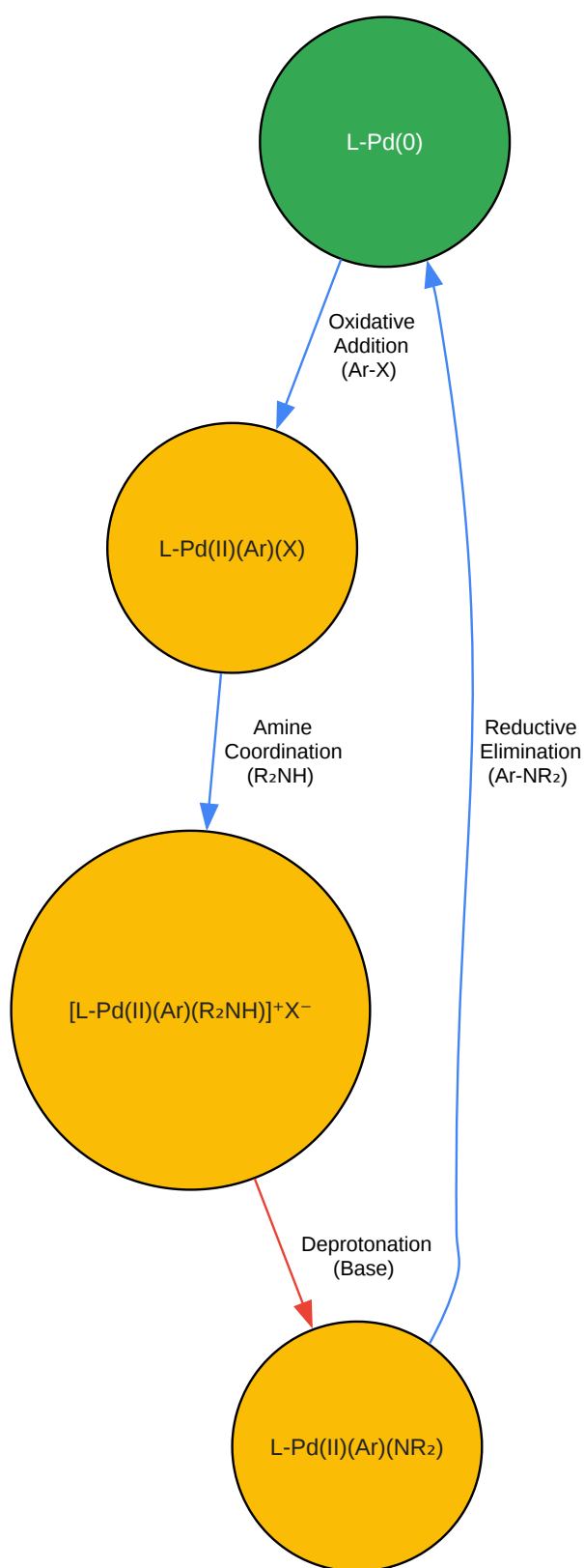
A key advantage of G3 precatalysts is the efficient in-situ generation of the active monoligated Pd(0) species.[\[10\]](#) This activation occurs via a base-induced reductive elimination.[\[10\]](#) Once formed, the Pd(0) species enters the catalytic cycle.



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Precatalyst Activation Pathway

The generalized catalytic cycle for a cross-coupling reaction, such as the Buchwald-Hartwig amination, proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.



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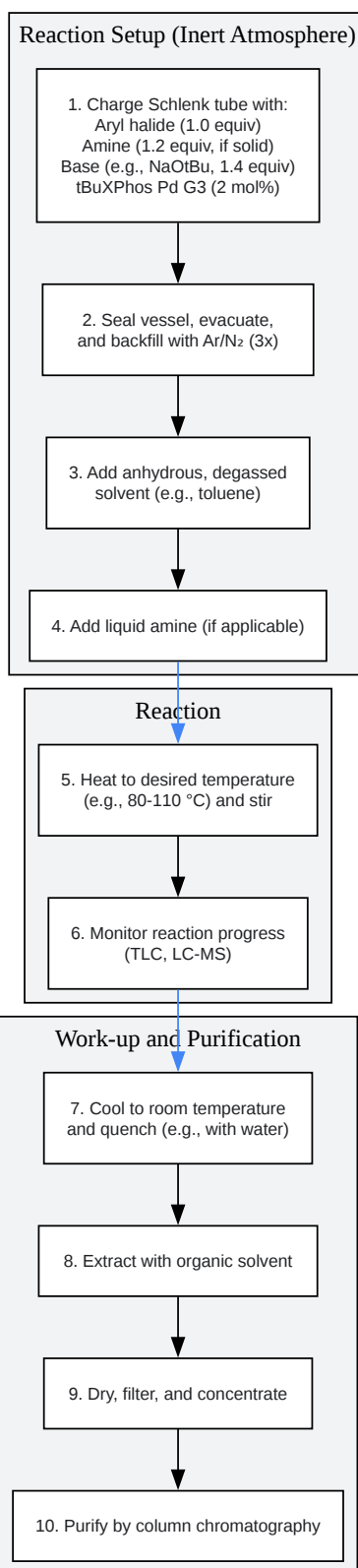
Simplified Buchwald-Hartwig Catalytic Cycle

Experimental Protocols

Detailed experimental procedures are crucial for successful and reproducible results. The following are generalized protocols for two of the most common applications of tBuXPhos Pd G3.

General Protocol for Buchwald-Hartwig Amination

This procedure outlines a typical setup for the C-N cross-coupling of an aryl halide with an amine.[\[10\]](#)



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Experimental Workflow for Buchwald-Hartwig Amination

Procedure:

- Inside an inert atmosphere glovebox, an oven-dried Schlenk tube or vial is charged with the aryl halide (1.0 mmol, 1.0 equiv), amine (1.2 mmol, 1.2 equiv, if solid), base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv), and tBuXPhos Pd G3 (0.02 mmol, 2 mol%).[\[10\]](#)
- The vessel is sealed, removed from the glovebox, and connected to an inert gas line. The atmosphere is exchanged by evacuating and backfilling with argon or nitrogen three times.[\[10\]](#)
- Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) is added via syringe.[\[10\]](#)
- If the amine is a liquid, it is added at this stage.[\[10\]](#)
- The reaction vessel is placed in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stirred for the specified time.[\[10\]](#)[\[11\]](#)
- Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature.[\[10\]](#)
- The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.[\[10\]](#)
- The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).[\[10\]](#)
- The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[\[10\]](#)
- The crude product is purified by column chromatography.[\[10\]](#)

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the C-C bond formation between an aryl halide and an organoboron compound.[\[9\]](#)

Procedure:

- In an inert atmosphere glovebox, a reaction vial is charged with the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), a suitable base (e.g., K_3PO_4 or K_2CO_3 , 2.0-3.0 equiv), and tBuXPhos Pd G3 (0.1-2 mol%).
- The vial is sealed, and the chosen anhydrous, degassed solvent (e.g., toluene/water or dioxane/water mixtures) is added.
- The mixture is heated with stirring (typically 80-110 °C) and the reaction progress is monitored.
- After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by flash column chromatography on silica gel.^[9]

Safety and Handling

While tBuXPhos Pd G3 is relatively stable, it is an organometallic compound and should be handled with care.^[7] Standard laboratory safety procedures should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.^[7] Operations should be conducted in a well-ventilated fume hood.^[7] For detailed safety information, refer to the Safety Data Sheet (SDS).^{[12][13]}

Conclusion

tBuXPhos Pd G3 is a powerful, versatile, and user-friendly precatalyst for a wide range of cross-coupling reactions.^{[5][6]} Its high stability, broad substrate scope, and the ability to operate with low catalyst loadings make it an exceptional choice for complex molecule synthesis in research and industrial settings.^{[4][9]} The detailed protocols and understanding of its catalytic cycle provided in this guide serve as a robust foundation for its successful application in the laboratory.

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